N,N'-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea
Description
Properties
CAS No. |
917764-17-1 |
|---|---|
Molecular Formula |
C29H30N4S |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
1,3-bis[4-[(4-methylanilino)methyl]phenyl]thiourea |
InChI |
InChI=1S/C29H30N4S/c1-21-3-11-25(12-4-21)30-19-23-7-15-27(16-8-23)32-29(34)33-28-17-9-24(10-18-28)20-31-26-13-5-22(2)6-14-26/h3-18,30-31H,19-20H2,1-2H3,(H2,32,33,34) |
InChI Key |
VJQPGTLRPBBATI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=C(C=C2)NC(=S)NC3=CC=C(C=C3)CNC4=CC=C(C=C4)C |
Origin of Product |
United States |
Preparation Methods
Traditional Synthetic Routes
Reaction of Aniline Derivatives with Isothiocyanates : A common method involves reacting 4-(4-methylanilino)methylphenylamine with isothiocyanates. This reaction typically occurs in a solvent such as ethanol or dimethylformamide (DMF) under reflux conditions.
- Example :
- Reactants : 4-(4-methylanilino)methylphenylamine and an isothiocyanate (e.g., phenyl isothiocyanate).
- Conditions : Reflux in ethanol for several hours.
- Yield : Approximately 60-78% depending on the specific conditions.
- Example :
Mechanochemical Synthesis
Recent advancements have introduced mechanochemical methods that employ solid-state reactions, often yielding high purity and efficiency without the need for solvents.
Ball Milling Technique : This approach involves grinding the reactants together in a ball mill, which facilitates the reaction through mechanical energy.
- Example :
- Reactants : 4-(4-methylanilino)methylphenylamine and an appropriate isothiocyanate.
- Conditions : Ball milling for 30 minutes to several hours.
- Yield : Yields can exceed 95% for symmetrical bis-thioureas.
- Example :
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a rapid and efficient method to synthesize thioureas, including N,N'-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea.
- Procedure :
- Reactants : Equimolar amounts of the amine and isothiocyanate.
- Conditions : Microwave irradiation at temperatures around 120°C for a short duration (e.g., 10-30 minutes).
- Yield : Generally high, often around 70-80%.
The following table summarizes the different preparation methods, their conditions, and yields:
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Traditional Synthesis | Aniline derivative + Isothiocyanate | Reflux in ethanol | 60-78 |
| Mechanochemical Synthesis | Aniline derivative + Isothiocyanate | Ball milling | >95 |
| Microwave-Assisted Synthesis | Aniline derivative + Isothiocyanate | Microwave irradiation | 70-80 |
This compound can be synthesized using various methods, each offering unique advantages in terms of efficiency, yield, and environmental impact. Mechanochemical synthesis stands out for its high yields and solvent-free approach, while traditional methods remain widely used due to their simplicity. Microwave-assisted synthesis provides a rapid alternative that combines efficiency with ease of execution.
Chemical Reactions Analysis
Reactivity with Diamines and Cyclization
The thiourea moiety participates in cyclization reactions with diamines, forming heterocyclic compounds:
-
Reaction with ortho-phenylenediamine (o-pda) leads to benzimidazolidine-2-thiones via intermediate cyclization (Scheme 1) .
-
With para-phenylenediamine (p-pda), symmetrical bis-thioureas form preferentially .
Key Observation :
-
Steric hindrance in o-pda promotes cyclization over bis-thiourea formation.
Gas–Solid and Solid–Solid Reactions
The compound’s precursors engage in solvent-free reactions:
-
Gas–solid reactions with ammonia/methylamine yield thioureas at −30°C to room temperature (0.4–1 bar pressure) .
-
Solid–solid reactions with halogenated anilines (e.g., 4-chloroaniline) achieve 100% yields under ball milling .
Comparative Reactivity with Electron-Deficient Isothiocyanates
Electrophilicity of isothiocyanates modulates reaction kinetics:
| Isothiocyanate | Reactivity with 4-Methylaniline | Yield |
|---|---|---|
| 4-Nitrophenyl isothiocyanate | Slow (45 min milling) | 89% |
| Phenyl isothiocyanate | Fast (10 min milling) | 98% |
Electron-withdrawing groups (e.g., nitro) reduce electrophilicity, necessitating prolonged milling .
Byproduct Analysis and Mitigation
Undesired byproducts arise under specific conditions:
Scientific Research Applications
Chemical Structure and Synthesis
N,N'-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea features two 4-(4-methylanilino)methylphenyl groups linked by a thiourea moiety. The compound has a molecular formula of C20H24N4S and a molecular weight of approximately 466.65 g/mol.
Research indicates that this compound exhibits significant biological activity, particularly in oncology.
Antitumor Activity
Recent studies have demonstrated its potential as an anti-cancer agent. Thioureas are known to inhibit specific enzymes and modulate cellular pathways involved in cancer progression. For instance, compounds similar to this thiourea have shown cytotoxic effects against various cancer cell lines, with IC50 values indicating promising efficacy against non-small cell lung cancer and breast cancer .
Table 1: Antitumor Activity of Thiourea Derivatives
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 0.06 | Non-small cell lung |
| Compound B | 0.1 | Breast |
| Compound C | 2.5 | Colon |
Medicinal Chemistry
In addition to its anti-cancer potential, this compound is being studied for its broader therapeutic applications. Its ability to modulate enzyme activity makes it a candidate for developing new drugs targeting various diseases beyond cancer.
Material Science
The compound's unique structure also lends itself to applications in material science, particularly in the synthesis of polymers and dyes. Its reactivity can be harnessed for creating novel materials with specific properties tailored for industrial applications .
Case Studies
- Antitumor Efficacy : A study investigated the effects of this compound on MCF7 breast cancer cells, demonstrating significant inhibition of cell proliferation compared to control groups.
- Mechanochemical Synthesis : Recent advancements in mechanochemical methods have enhanced the efficiency of synthesizing thioureas like this compound, achieving yields exceeding 95% through solid-state reactions .
- Enzyme Inhibition Studies : Research focusing on the binding affinity of this compound to specific enzymes has provided insights into its potential use as a therapeutic agent, highlighting its role in modulating critical metabolic pathways involved in cancer progression.
Mechanism of Action
The mechanism of action of N,N’-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .
Comparison with Similar Compounds
Structural Features and Hydrogen Bonding
The target compound’s 4-methylanilino methyl groups introduce steric bulk and electron-donating effects, which contrast with substituents in other bis-thioureas:
- N,N′-bis[2-(diethylamino)phenyl]thiourea: Features diethylamino groups, which exhibit intramolecular hydrogen bonds and a red shift in N–H IR stretches due to reduced basicity compared to dimethylamino analogs .
- N,N’-bis(o-fluorobenzamidothiocarbonyl)hydrazine : Contains electron-withdrawing fluorine atoms, enhancing hydrogen-bond acceptor capacity and stabilizing radical scavenging activity .
- N-Benzoyl-N′-4-cyanophenyl thiourea: Incorporates nitro and cyano groups, which alter electrochemical reduction potentials and intramolecular charge transfer .
Key Structural Differences :
EDG: Electron-donating group; *EWG: Electron-withdrawing group
Antioxidant and Antimicrobial Activity
Bis-thioureas with electron-withdrawing groups (EWGs) often exhibit superior antioxidant activity due to increased radical stabilization:
- N,N’-bis(o-fluorobenzamidothiocarbonyl)hydrazine : Demonstrates higher DPPH radical scavenging activity than ascorbic acid, attributed to fluorine’s electronegativity .
- N-(4-methylbenzoyl)-N'-(4-methylphenyl)thiourea : Shows excellent antibacterial and antifungal activity, likely due to lipophilic methyl groups enhancing membrane penetration .
Anticipated Properties of Target Compound :
- Moderate antioxidant activity (lower than fluorinated analogs due to EDG methyl groups).
Electrochemical Behavior
Substituents significantly influence redox properties:
- N-(4-nitrobenzoyl)-N′-4-cyanophenyl thiourea: Exhibits distinct reduction peaks in cyclic voltammetry (CV) due to nitro (–NO₂) and cyano (–CN) groups .
- Target Compound: The absence of strong EWGs suggests less pronounced redox activity, though methyl groups may modulate electron density on the thiourea core.
Coordination Chemistry
Thioureas often form complexes with transition metals:
- Target Compound: Methylanilino methyl groups may hinder metal coordination compared to smaller substituents (e.g., chloro or nitro).
Biological Activity
N,N'-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea, a compound belonging to the thiourea class, has garnered attention for its potential biological activities, particularly in the fields of antitumor and antiparasitic research. This article explores its synthesis, biological effects, structure-activity relationships, and potential mechanisms of action based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 4-methylaniline derivatives with isothiocyanates. The mechanochemical synthesis methods have been highlighted, showcasing high yields and efficiency in producing thioureas under solid-state conditions . The structural framework of this compound includes two 4-(4-methylanilino)methylphenyl groups linked by a thiourea moiety, which contributes to its biological properties.
Antitumor Activity
Recent studies have indicated that thiourea derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have shown promising results in inhibiting various cancer cell lines. In a comparative study, certain thiourea derivatives demonstrated IC50 values ranging from 0.06 µM to 2.5 µM against non-small cell lung cancer (NCI-H522) and breast cancer (MCF7) cell lines, indicating their potential as effective anticancer agents .
Table 1: Antitumor Activity of Thiourea Derivatives
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 0.06 | Non-small cell lung |
| Compound B | 0.1 | Breast |
| Compound C | 2.5 | Colon |
Antiparasitic Activity
The compound's structural similarities to other thioureas known for their antiparasitic properties suggest potential leishmanicidal activity. Studies have shown that certain thiourea derivatives exhibit significant activity against Leishmania infantum, with EC50 values lower than the standard drug miltefosine . This suggests that this compound could be explored further for its efficacy against leishmaniasis.
The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies indicate that thioureas may exert their effects through:
- Inhibition of Protein Tyrosine Kinases (PTKs) : Compounds with similar structures have shown the ability to modulate PTKs, which play critical roles in cellular processes such as proliferation and differentiation .
- Cell Membrane Permeability : The lipophilic nature of thioureas enhances their permeability across cellular membranes, potentially increasing their bioavailability and effectiveness .
Case Studies and Research Findings
Several case studies have documented the biological activities of thioureas:
- Leishmanicidal Activity : A series of synthesized thioureas were tested against Leishmania species, revealing several compounds with EC50 values significantly lower than standard treatments.
- Anticancer Efficacy : In vitro studies reported that specific thiourea derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N,N'-Bis{4-[(4-methylanilino)methyl]phenyl}thiourea, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step route starting with the condensation of 4-methylaniline derivatives with aldehyde intermediates, followed by thiourea formation via reaction with thiophosgene or ammonium thiocyanate. Optimization includes controlling temperature (e.g., 0–5°C for exothermic steps) and using bases like triethylamine to neutralize HCl byproducts. Solvent choice (e.g., dry THF or DMF) and inert atmospheres (N₂/Ar) improve yield . For scale-up, continuous flow reactors and phase-transfer catalysts (e.g., PEG-400) enhance efficiency .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- IR Spectroscopy : Identifies thiourea C=S stretches (~1250–1350 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm) and methylene bridges (δ ~4.5 ppm) .
- X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N-H···S) and torsion angles. Use SHELXL for refinement, leveraging high-resolution data (R₁ < 0.05) .
Q. What purification strategies ensure high purity of the compound post-synthesis?
- Methodological Answer : Recrystallization from ethanol/water mixtures removes polar impurities, while column chromatography (silica gel, eluent: ethyl acetate/hexane) separates non-polar byproducts. Purity ≥95% is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s potential in asymmetric organocatalysis?
- Methodological Answer : Test its hydrogen-bond-donating capacity in model reactions (e.g., Michael additions of nitroalkanes to enones). Compare enantiomeric excess (ee) using chiral HPLC or NMR with europium shift reagents. Schreiner’s thiourea (analogous structure) achieves ee >90% in similar systems, providing a benchmark .
Q. What computational approaches elucidate hydrogen-bonding interactions in catalytic mechanisms?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map transition states and H-bond energies. Molecular docking (AutoDock Vina) predicts binding affinities to substrates like β-nitrostyrene. Compare with crystallographic data to validate computational models .
Q. How should contradictory cytotoxic activity data between thiourea derivatives be resolved?
- Methodological Answer : Re-evaluate assay conditions (e.g., HeLa vs. MCF-7 cell lines) and control for redox interference (thioureas may act as ROS scavengers). Use SAR analysis: Modify substituents (e.g., electron-withdrawing groups on aryl rings) and test against a panel of cancer cell lines. Conflicting results in literature (e.g., EC₅₀ ranging from 10–100 µM) may arise from differential membrane permeability .
Q. What strategies identify structure-activity relationships (SAR) for antitumor activity?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) on the phenyl rings. Assess cytotoxicity via MTT assays and correlate with electronic (Hammett σ) and steric parameters (Taft’s Es). Molecular dynamics simulations (GROMACS) can predict interactions with targets like tubulin or topoisomerase II .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
